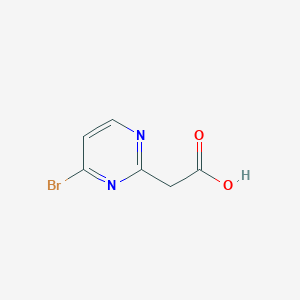

2-(4-Bromopyrimidin-2-YL)acetic acid

Descripción

2-(4-Bromopyrimidin-2-YL)acetic acid is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.03 g/mol (calculated). The bromine atom enhances reactivity for cross-coupling reactions, while the acetic acid group enables salt formation or conjugation with other functional groups .

For example, bromination of pyrimidine derivatives using bromine in acetic acid (as seen in for phenylacetic acid derivatives) or nucleophilic substitution with bromoacetic acid (as in ) may apply .

Applications: Pyrimidine-acetic acid hybrids are often explored for their biological activity, such as enzyme inhibition or anticancer properties. The bromine substitution further allows participation in Suzuki-Miyaura couplings to generate complex architectures .

Propiedades

Fórmula molecular |

C6H5BrN2O2 |

|---|---|

Peso molecular |

217.02 g/mol |

Nombre IUPAC |

2-(4-bromopyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11) |

Clave InChI |

QQKVWLQAGUEUGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1Br)CC(=O)O |

SMILES canónico |

C1=CN=C(N=C1Br)CC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs: Pyrimidine vs. Pyridine Derivatives

Pyrimidine-based acetic acid derivatives differ significantly from pyridine analogs in electronic properties and reactivity due to the presence of two nitrogen atoms in the pyrimidine ring. Below is a comparative analysis:

Key Observations :

- Ring Type : Pyrimidine derivatives (e.g., the target compound and Wy-14,643) exhibit enhanced hydrogen-bonding capabilities and aromatic stability compared to pyridine analogs due to the additional nitrogen atom .

- Substituent Position : Bromine at C4 (target compound) vs. C5 (e.g., 2-((5-Bromopyrimidin-2-YL)oxy)acetic acid) alters electronic distribution. C4 substitution may favor electrophilic aromatic substitution at C2 or C6 positions .

- Functional Groups : The thioether linkage in Wy-14,643 increases lipophilicity, whereas the acetic acid group in the target compound enhances water solubility .

Solubility and Reactivity

- Bromine’s electronegativity increases the acidity of the pyrimidine ring, facilitating deprotonation under basic conditions and participation in metal-catalyzed reactions .

Crystallographic and Structural Insights

- Hydrogen Bonding : Analogous to 2-(3-Bromo-4-methoxyphenyl)acetic acid (), the target compound likely forms centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing its crystal lattice .

- Angle Distortions : Substituents on aromatic rings influence bond angles. For example, electron-withdrawing bromine increases C–C–C angles in phenylacetic acid derivatives (121.5° for Br vs. 118.2° for OMe in ). Similar effects are expected in pyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.